![molecular formula C8H5BrN2O2 B6267656 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1234616-71-7](/img/no-structure.png)
4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 1000340-36-2 . It has a molecular weight of 241.04 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” is represented by the linear formula C8H5BrN2O2 . The InChI Code for this compound is 1S/C8H5BrN2O2/c9-5-1-2-10-7-6 (5)4 (3-11-7)8 (12)13/h1-3H, (H,10,11) (H,12,13) .Physical And Chemical Properties Analysis
“4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” is a solid substance at room temperature . It has a molecular weight of 241.04 .科学的研究の応用
Fibroblast Growth Factor Receptor Inhibitors
1H-pyrrolo[2,3-b]pyridine derivatives, which include “4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid”, have shown potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . These receptors play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Breast Cancer Treatment
In vitro studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . This suggests potential applications in the treatment of breast cancer .
Inhibition of Cell Migration and Invasion
Apart from inhibiting cell proliferation, 1H-pyrrolo[2,3-b]pyridine derivatives have also been found to significantly inhibit the migration and invasion of 4T1 cells . This could be particularly useful in preventing the spread of cancer cells .
Anticancer and Anti-arthritic Drug Development
Pyrrolo[3,2-c]pyridine derivatives, which are structurally similar to 1H-pyrrolo[2,3-b]pyridine, have shown inhibitory effects against FMS kinase . This makes them promising candidates for the development of anticancer and antiarthritic drugs .
Antiviral and Anticancer Drug Design
Fused pyridine derivatives, including 1H-pyrrolo[2,3-b]pyridine, are of increasing interest in drug design due to their structural similarity with DNA bases such as adenine and guanine . This key factor explains their effectiveness, especially in antiviral and anticancer drugs .
Antibacterial, Antifungal, Anti-inflammatory, and Antimalarial Activities
Apart from antiviral and anticancer applications, fused pyridine derivatives are also found in the structures of substances with antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Improvement of Solubility, Polarity, Lipophilicity, and Hydrogen Bonding Capacity
The incorporation of fused pyridine derivatives into compounds can positively contribute to their solubility, polarity, lipophilicity, and hydrogen bonding capacity properties . This makes them advantageous in the design of more effective drugs .
Antihypertensive and Antimicrobial Activities
Furopyridine derivatives, which are structurally similar to 1H-pyrrolo[2,3-b]pyridine, are frequently used in the chemical structure of compounds possessing various bioactivities such as antihypertensive and antimicrobial .
作用機序
Target of Action
The primary target of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid inhibits this process, thereby preventing the activation of these signaling pathways .
Biochemical Pathways
The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting the FGFR, the compound disrupts these pathways, potentially leading to a decrease in tumor growth .
Pharmacokinetics
Its low molecular weight suggests that it may have beneficial adme properties
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in cancer treatment .
Action Environment
The action of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can be influenced by various environmental factors. For instance, the presence of fibroblast growth factors in the environment can affect the compound’s ability to bind to and inhibit FGFR . Additionally, the compound’s stability and efficacy may be affected by factors such as pH and temperature
Safety and Hazards
The safety information available for “4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” indicates that it may be harmful if swallowed and may cause an allergic skin reaction . It may also cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
将来の方向性
The study of 1H-pyrrolo[2,3-b]pyridine derivatives, including “4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid”, is a promising area of research, particularly in the field of cancer therapy . These compounds’ potent activities against FGFR1, 2, and 3 suggest they could be beneficial in the treatment of various types of tumors .
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves the conversion of a pyrrole derivative to the desired product through a series of reactions.", "Starting Materials": [ "2,3-dichloropyridine", "ethyl 2-oxo-4-phenylbutyrate", "sodium hydride", "bromine", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-3-chloropyridine by reacting 2,3-dichloropyridine with bromine in acetic acid.", "Step 2: Synthesis of ethyl 2-bromo-3-chloropyridine-4-carboxylate by reacting 2-bromo-3-chloropyridine with ethyl 2-oxo-4-phenylbutyrate in the presence of sodium hydride.", "Step 3: Synthesis of ethyl 2-bromo-3-chloropyridine-4-carboxylic acid by hydrolyzing ethyl 2-bromo-3-chloropyridine-4-carboxylate with sodium hydroxide.", "Step 4: Synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid by reacting ethyl 2-bromo-3-chloropyridine-4-carboxylic acid with hydrochloric acid and sodium bicarbonate in water and extracting the product with ethyl acetate." ] } | |
CAS番号 |
1234616-71-7 |
製品名 |
4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
分子式 |
C8H5BrN2O2 |
分子量 |
241 |
純度 |
85 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。